

ISTH0036 intravitreal injection protocol for DME studies

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Compound of Interest

Compound Name: ISTH0036

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An overview of the intravitreal use of **ISTH0036**, a selective antisense oligonucleotide, for the treatment of Diabetic Macular Edema (DME). This document is intended for researchers, scientists, and drug development professionals.

Introduction

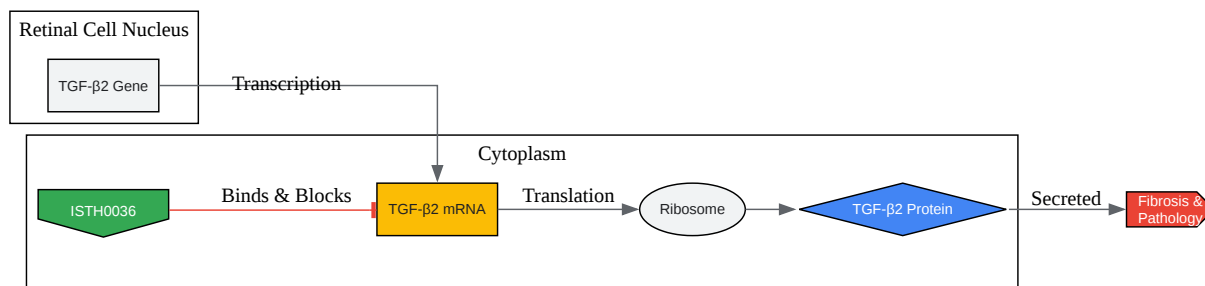
Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetes, resulting from the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula. While anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies are the current standard of care, they do not address the development of fibrosis, which contributes to poor long-term outcomes. **ISTH0036** is an investigational antisense oligonucleotide designed to suppress the production of Transforming Growth Factor beta 2 (TGF- β 2), a key cytokine implicated in ocular fibrosis and the pathogenesis of DME.[1] By targeting TGF- β 2, **ISTH0036** offers a potential first-in-class antifibrotic treatment to address this unmet medical need.

Mechanism of Action of ISTH0036

TGF- β signaling plays a crucial role in the pathology of diabetic retinopathy.[2][3][4] Specifically, TGF- β 2 has been identified as a key driver of fibrosis and is associated with increased VEGF expression and retinal neovascularization.[3] In patients with DME, elevated levels of TGF- β 2 are observed in the aqueous humor, correlating with increased macular thickness.[5]

ISTH0036 is an antisense oligonucleotide that specifically targets the mRNA of TGF- β 2. By binding to the TGF- β 2 mRNA, **ISTH0036** prevents its translation into protein, thereby

selectively suppressing the production of this key cytokine.[6][7] This inhibition is intended to reduce fibrosis, block epithelial-to-mesenchymal transition, and potentially decrease vascular leakage, offering a distinct mechanism of action from existing anti-VEGF therapies.[6]



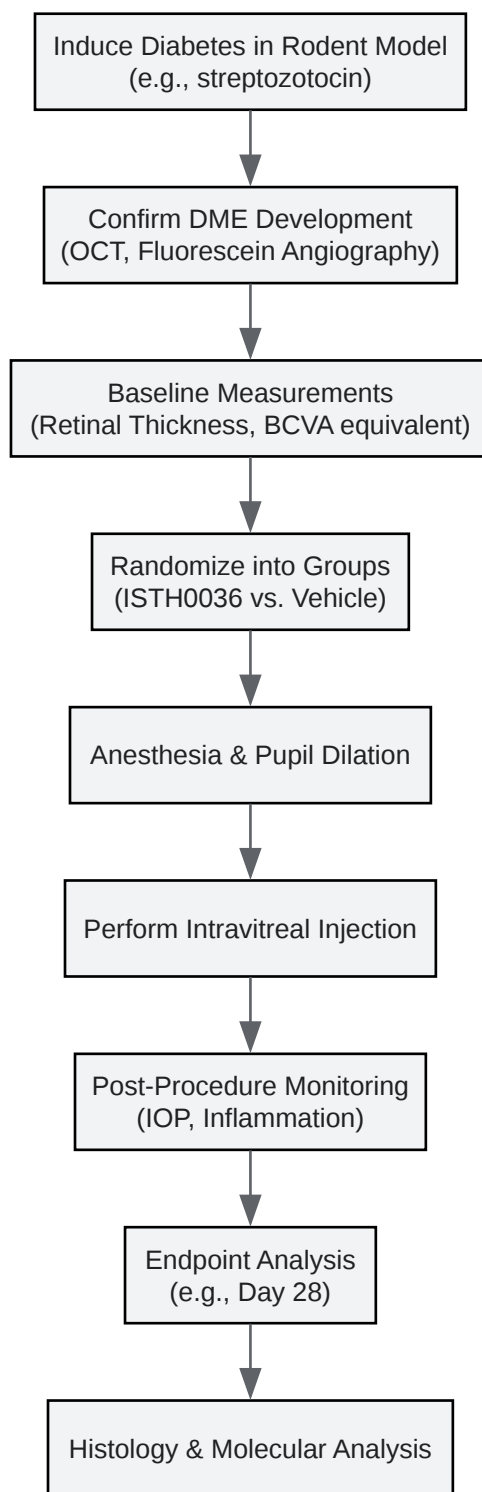
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Caption: **ISTH0036** inhibits TGF-β2 protein production by blocking its mRNA.

Preclinical Research Protocol (General)

While specific preclinical data for **ISTH0036** in DME models are not publicly available, it has shown activity in murine models of choroidal neovascularization (CNV), where it decreased CNV size, leakage, and fibrosis.[6] The following is a generalized protocol for intravitreal injection in a rodent model of DME, based on standard research practices.[8][9]

Experimental Workflow



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Caption: A typical experimental workflow for a preclinical DME study.

Materials

- **ISTH0036** solution or vehicle control (e.g., sterile Phosphate Buffered Saline).[10]
- Anesthetic agents (e.g., ketamine/xylazine).[8]
- Topical anesthetic (e.g., proparacaine 0.5%).
- Pupil dilating drops (e.g., tropicamide 1%).[10]
- Sterile antiseptic solution (e.g., povidone-iodine 5%).
- 30-33 gauge needle with a Hamilton or similar microsyringe.[8]
- Surgical microscope or stereomicroscope.[10]

Injection Procedure

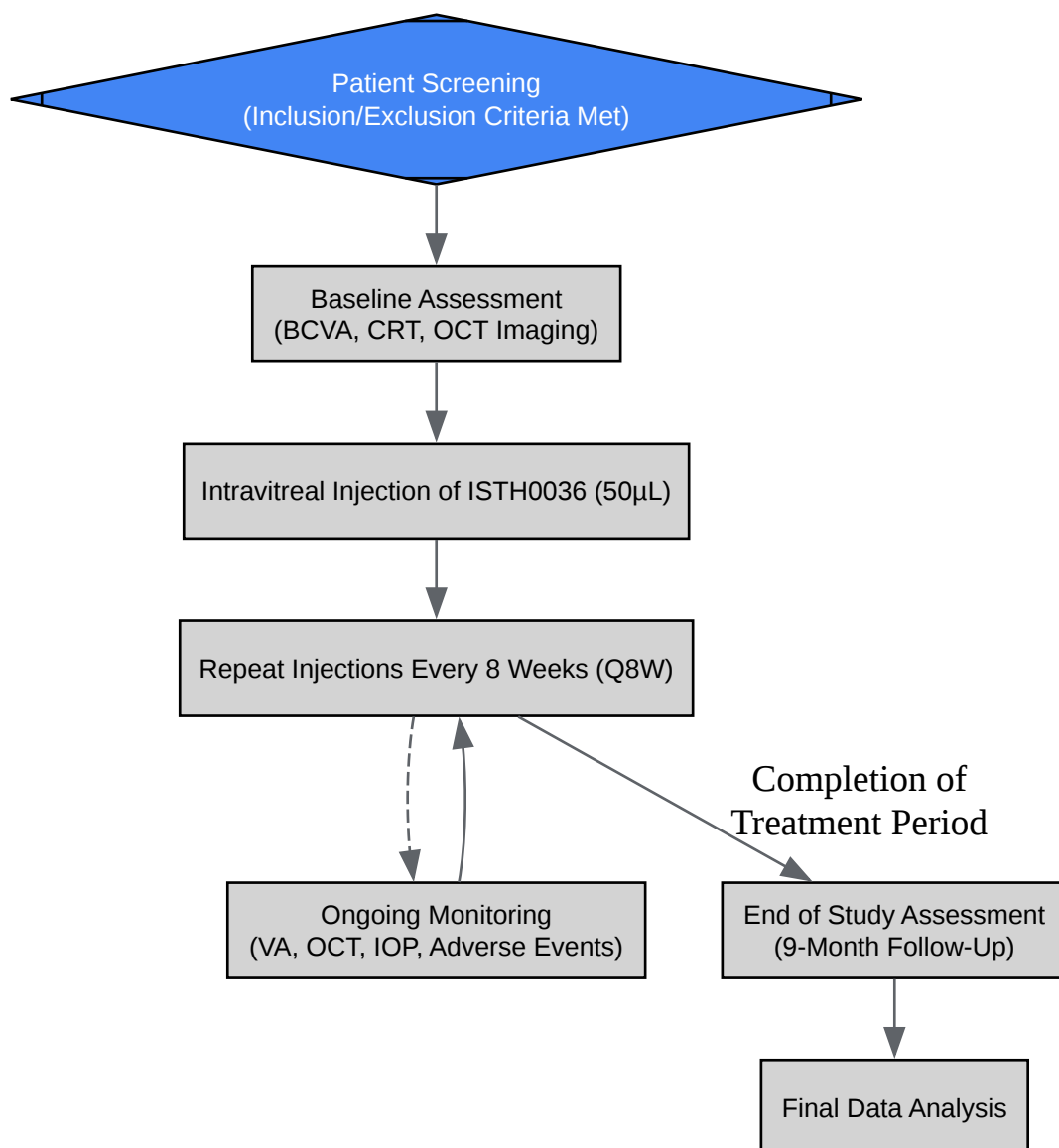
- **Anesthesia:** Anesthetize the animal according to the institutionally approved protocol.[8]
- **Pupil Dilation:** Instill one drop of a mydriatic agent into the study eye.[10]
- **Preparation:** Place the animal under the surgical microscope. Apply a drop of topical anesthetic. Gently disinfect the periocular area.
- **Scleral Puncture:** Using a 30-gauge needle, create a puncture hole through the sclera at the pars plana, approximately 1.5-2.0 mm from the limbus, taking care to avoid the lens.[8]
- **Intravitreal Injection:** Insert the injection needle (e.g., 33-gauge) through the pre-made puncture site. Aim the needle toward the center of the vitreous cavity.
- **Infusion:** Slowly inject the desired volume (typically 1-2 μ L in mice) of **ISTH0036** or vehicle solution.
- **Withdrawal:** Hold the needle in place for 10-15 seconds to prevent reflux, then slowly withdraw it.
- **Recovery:** Apply a topical antibiotic ointment to the eye and monitor the animal during recovery. Key considerations are to avoid retinal damage, bleeding, and traumatic cataract.
[8]

Clinical Research Protocol: The BETTER Study (Phase 2)

The BETTER study was a Phase 2, international, multicenter trial that evaluated the efficacy and safety of **ISTH0036** in patients with DME and neovascular Age-Related Macular Degeneration (nAMD).

Study Design and Logic

The trial enrolled both treatment-naïve patients and those who were previously treated with anti-VEGF therapy but had inactive disease.^{[11][1]} The primary objective was to assess the safety and efficacy of **ISTH0036**.^[12]



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Caption: Logical flow for a patient participating in the BETTER clinical trial.

Administration Protocol

- Drug: ISTH0036
- Dosage: 50µL intravitreal injection.[\[11\]](#)
- Frequency: Every 8 weeks (Q8W).[\[11\]](#)[\[1\]](#)
- Duration: Treatment period of seven months followed by a two-month safety follow-up, for a total of 9 months.[\[11\]](#)[\[12\]](#)

Key Outcome Measures

- Primary: Reduction of retinal fluid and central retinal thickness (CRT).[\[12\]](#)
- Secondary: Improvement in Best-Corrected Visual Acuity (BCVA).[\[12\]](#)
- Anatomical: Volumetric assessment of intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) or hyperreflective foci (HRF).
- Safety: Intraocular pressure (IOP) and incidence of adverse events.

Clinical Data Presentation

The following tables summarize the quantitative outcomes for the DME patient cohort from the Phase 2 BETTER trial.

Table 1: Efficacy Outcomes in DME Patients

Parameter	Baseline (Mean)	End of Study (Mean)	Change
Best-Corrected Visual Acuity (BCVA)	57 letters	68 letters	+11 letters
Central Retinal Thickness (CRT)	526 μm	326 μm	-200 μm [6]
Intraretinal Fluid (IRF) Volume (Naïve)	N/A	N/A	-333 nL
Intraretinal Fluid (IRF) Volume (Pre-treated)	N/A	N/A	-120 nL [11]

In addition to the quantitative data, a reduction in hyperreflective foci (HRF) was also reported in patients with DME.[\[6\]](#)

Table 2: Safety Outcomes

Parameter	Finding
Intraocular Pressure (IOP)	Remained stable at a mean of 15 mmHg.
Cataract	16% of treated eyes showed worsening of cataract.
General Tolerability	Treatment was reported to be well tolerated. [1] [13]

Conclusion

ISTH0036 represents a novel therapeutic approach for DME by specifically targeting TGF- β 2 to inhibit fibrosis, a key pathological process not addressed by current standard-of-care treatments. Data from the Phase 2 BETTER trial demonstrated that intravitreal injections of **ISTH0036** led to significant improvements in both visual acuity and retinal anatomy in patients with DME, with a favorable safety profile. These findings support the potential of **ISTH0036** as a first-in-class antifibrotic agent that could modify the long-term course of DME.[\[11\]](#)

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